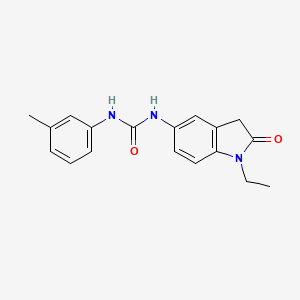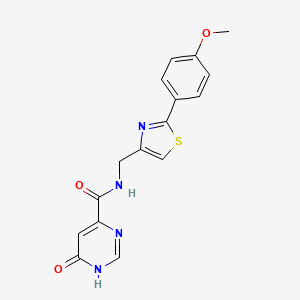
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are important in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . The nature of substituents on the thiazole ring can greatly affect the biological outcomes . Therefore, compounds containing the thiazole ring with variable substituents have been synthesized as target structures and evaluated for their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to exhibit a wide range of biological activities, which can be attributed to the various chemical reactions they undergo . For instance, antimicrobial screening results indicated that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research in the field of medicinal chemistry has led to the synthesis of novel compounds based on the pyrimidine scaffold, which exhibit significant biological activities. For instance, compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been synthesized, showcasing the potential of pyrimidine derivatives in drug development (Abu‐Hashem et al., 2020). These compounds were identified as cyclooxygenase inhibitors, with some showing high selectivity towards COX-2, suggesting their utility in designing new anti-inflammatory drugs.
Antimicrobial and Antifungal Applications
Several pyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities. A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives revealed their efficacy against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This suggests the potential of such compounds in developing new antifungal agents, contributing to the battle against fungal infections that are resistant to current treatments.
Antiprotozoal and Antiviral Research
The search for new treatments against protozoal and viral infections has also benefited from the study of pyrimidine derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents, showing promising results against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). This highlights the potential of pyrimidine-based compounds in developing novel therapeutics for diseases such as malaria and trypanosomiasis.
Cytotoxicity and Cancer Research
Pyrimidine derivatives have also shown potential in cancer research, with some compounds exhibiting in vitro cytotoxic activity against various cancer cell lines. For example, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives were screened for their cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).
Structural and Supramolecular Studies
Research on the structural modifications of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation, important for understanding the molecular basis of their biological activity (Nagarajaiah & Begum, 2014). Such studies are crucial for the rational design of new drugs based on the pyrimidine framework.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .
Zukünftige Richtungen
Thiazoles and their derivatives continue to be a subject of interest for researchers due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules, as well as the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .
Eigenschaften
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-4-2-10(3-5-12)16-20-11(8-24-16)7-17-15(22)13-6-14(21)19-9-18-13/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCBMKZNCQBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

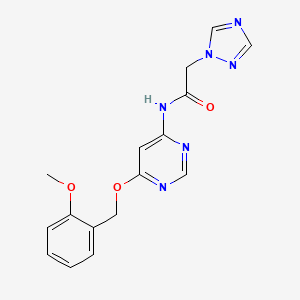

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)
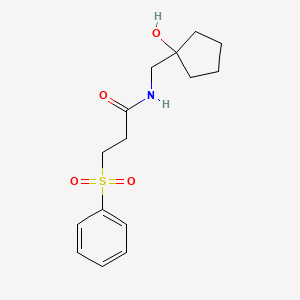


![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)
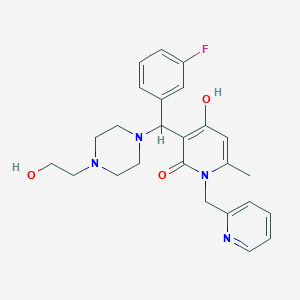

![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
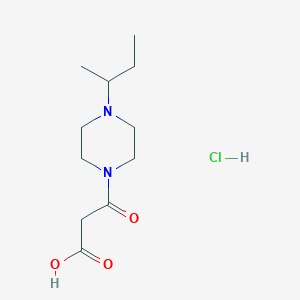
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
